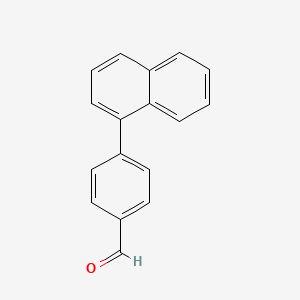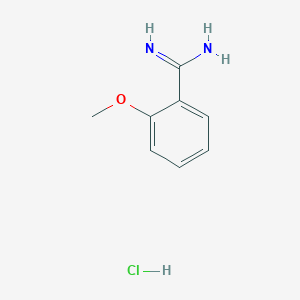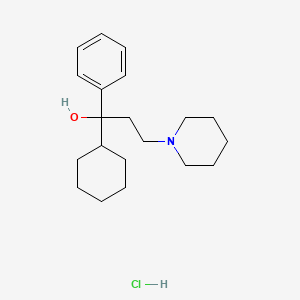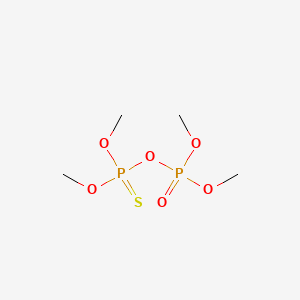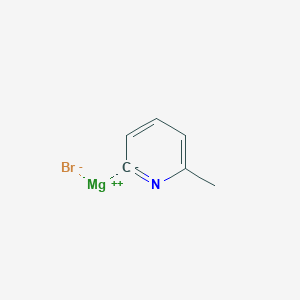
5-Acenaphthylmagnesium bromide
Vue d'ensemble
Description
5-Acenaphthylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the chemical formula C12H9BrMg and is typically used in solution form, often in tetrahydrofuran (THF).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Acenaphthylmagnesium bromide is synthesized through the reaction of acenaphthene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water. The general reaction is as follows:
C12H10+Mg+Br2→C12H9MgBr+HBr
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction is carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromine, and the reaction is often carried out under an inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acenaphthylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides to form new carbon-carbon bonds.
Electrophiles: Reacts with various electrophiles under anhydrous conditions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with halides.
Applications De Recherche Scientifique
5-Acenaphthylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of drug intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Used to modify biomolecules for research purposes.
Mécanisme D'action
The mechanism of action of 5-Acenaphthylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The molecular targets are typically carbonyl groups, halides, and other electrophilic centers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different selectivity.
Methylmagnesium Bromide: A simpler Grignard reagent used for forming carbon-carbon bonds.
Ethylmagnesium Bromide: Similar to methylmagnesium bromide but with a longer carbon chain.
Uniqueness
5-Acenaphthylmagnesium bromide is unique due to its aromatic structure, which provides different reactivity and selectivity compared to aliphatic Grignard reagents. This makes it particularly useful in the synthesis of complex aromatic compounds.
Propriétés
IUPAC Name |
magnesium;2,5-dihydro-1H-acenaphthylen-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;;/h1-3,5-6H,7-8H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQMZQZABKORW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=[C-]C=CC1=C23.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




